2,6-Diacetyl-4-pyridinecarbonitrile

Physical Chemistry Process Chemistry Materials Science

2,6-Diacetyl-4-pyridinecarbonitrile (CAS 132855-00-6), also known as 2,6-diacetylpyridine-4-carbonitrile, is a pyridine derivative belonging to the class of 4-pyridinecarbonitriles. Its molecular structure features a pyridine ring substituted at the 2- and 6-positions with acetyl groups (-COCH3) and at the 4-position with a carbonitrile group (-C≡N).

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 132855-00-6
Cat. No. B1626886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diacetyl-4-pyridinecarbonitrile
CAS132855-00-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=N1)C(=O)C)C#N
InChIInChI=1S/C10H8N2O2/c1-6(13)9-3-8(5-11)4-10(12-9)7(2)14/h3-4H,1-2H3
InChIKeyDDOKVJSJTVWTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diacetyl-4-pyridinecarbonitrile (CAS 132855-00-6): Key Properties for Scientific Procurement


2,6-Diacetyl-4-pyridinecarbonitrile (CAS 132855-00-6), also known as 2,6-diacetylpyridine-4-carbonitrile, is a pyridine derivative belonging to the class of 4-pyridinecarbonitriles . Its molecular structure features a pyridine ring substituted at the 2- and 6-positions with acetyl groups (-COCH3) and at the 4-position with a carbonitrile group (-C≡N). The compound has a molecular weight of 188.18 g/mol and is typically provided with a purity of ≥98% for research applications . Predicted physical properties include a boiling point of 346.5 ± 42.0 °C and a density of 1.23 ± 0.1 g/cm³ . This combination of electron-withdrawing acetyl and cyano functionalities imparts distinct physicochemical characteristics that differentiate it from simpler pyridine analogs, making it a specialized intermediate for organic synthesis and materials chemistry [1].

2,6-Diacetyl-4-pyridinecarbonitrile: Why In-Class Analogs Cannot Be Simply Substituted


Substituting 2,6-diacetyl-4-pyridinecarbonitrile with a close analog such as 2,6-diacetylpyridine or 2,6-dimethyl-4-cyanopyridine is not straightforward due to the compound's unique electronic and steric profile. The presence of the strongly electron-withdrawing cyano group at the 4-position, in concert with the two acetyl groups, significantly alters the electronic density of the pyridine ring, leading to a dramatically lower pKa (-3.29) compared to its dimethyl analog (pKa 3.30) [1]. This change in acidity and electrophilicity directly impacts reactivity in nucleophilic additions, condensations, and metal coordination events. Furthermore, the combined substituents raise the boiling point (346.5 °C) and density (1.23 g/cm³) well above those of simpler analogs [2][3][4]. These differences translate into tangible variations in reaction conditions, solubility profiles, and product outcomes, rendering generic substitution an unreliable strategy for achieving consistent, reproducible results in both academic and industrial research workflows.

Quantitative Evidence for Selecting 2,6-Diacetyl-4-pyridinecarbonitrile over Structural Analogs


Differential Physical Properties: 2,6-Diacetyl-4-pyridinecarbonitrile Exhibits Higher Thermal Stability and Density

2,6-Diacetyl-4-pyridinecarbonitrile demonstrates a substantially higher predicted boiling point and density compared to key analogs, indicating stronger intermolecular forces that can be leveraged in high-temperature applications. The target compound has a boiling point of 346.5 °C and a density of 1.23 g/cm³ . In contrast, 2,6-diacetylpyridine boils at 126 °C/6 mmHg and has a density of 1.20 g/mL [1], while 2,6-dimethyl-4-cyanopyridine boils at 229 °C and has a density of 1.05 g/cm³ [2]. The target compound's boiling point is 117.5 °C higher than its dimethyl analog and over 200 °C higher than the unsubstituted pyridine analog under comparable pressure. The density is 17% greater than the dimethyl analog.

Physical Chemistry Process Chemistry Materials Science

Differential Electronic Effects: 2,6-Diacetyl-4-pyridinecarbonitrile is a Much Stronger Acid than Dimethyl Analog

The incorporation of an electron-withdrawing cyano group at the 4-position of 2,6-diacetyl-4-pyridinecarbonitrile drastically lowers the predicted pKa to -3.29 . This is in stark contrast to 2,6-diacetylpyridine, which has a predicted pKa of 0.88 [1], and 2,6-dimethyl-4-cyanopyridine, which has a predicted pKa of 3.30 [2]. The target compound is approximately 4 orders of magnitude more acidic than the dimethyl analog and over 4 orders of magnitude more acidic than the diacetylpyridine. This extreme difference in acidity stems from the combined inductive effects of the cyano and acetyl groups.

Physical Organic Chemistry Medicinal Chemistry Coordination Chemistry

Synthetic Utility: A Unique Building Block for Polysubstituted Pyridines and Heterocycles

2,6-Diacetyl-4-pyridinecarbonitrile serves as a versatile building block for the construction of polysubstituted pyridines via multicomponent reactions . While no direct comparative yields are available for this specific compound, class-level inference from synthetic methods using related 1,3-dicarbonyl compounds and malononitrile suggests that the presence of both acetyl and cyano functionalities allows for sequential derivatization. The cyano group can be hydrolyzed to an amide or carboxylic acid, while the acetyl groups can undergo condensation with amines or hydrazines to form imines or hydrazones . This orthogonal reactivity is not available in simpler analogs like 2,6-diacetylpyridine, which lacks the cyano handle, or 4-cyanopyridine, which lacks the acetyl handles.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Optimal Research and Industrial Applications for 2,6-Diacetyl-4-pyridinecarbonitrile Based on Differentiated Properties


High-Temperature Polymer and Material Precursor

Given its high predicted boiling point (346.5 °C) and density (1.23 g/cm³) , 2,6-diacetyl-4-pyridinecarbonitrile is well-suited for applications requiring thermal robustness, such as the synthesis of heat-resistant polymers or as a precursor for chemical vapor deposition (CVD) of nitrogen-doped carbon materials. Its reduced volatility compared to 2,6-diacetylpyridine minimizes evaporative losses during high-temperature processing.

Synthesis of Acid-Sensitive Heterocyclic Scaffolds

The compound's exceptionally low pKa (-3.29) makes it a highly electron-deficient pyridine. This property can be exploited in nucleophilic aromatic substitution reactions under milder conditions than required for less activated analogs like 2,6-dimethyl-4-cyanopyridine (pKa 3.30) [1], enabling the synthesis of complex heterocycles that might be unstable under harsher regimes.

Development of Asymmetric Ligands for Coordination Chemistry

The orthogonally reactive acetyl and cyano groups allow for the stepwise, selective introduction of different donor moieties . Researchers can, for instance, condense one acetyl group with a chiral amine to install a stereocenter, hydrolyze the cyano group to a carboxylic acid for metal binding, and use the second acetyl group for further functionalization. This level of control is not possible with symmetric analogs like 2,6-diacetylpyridine.

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